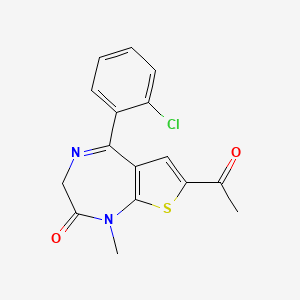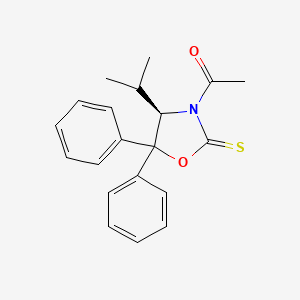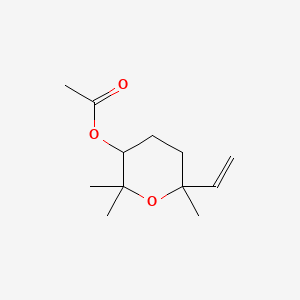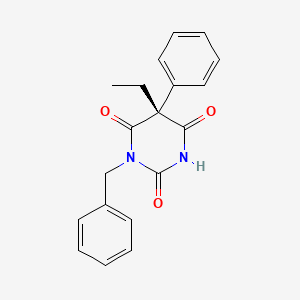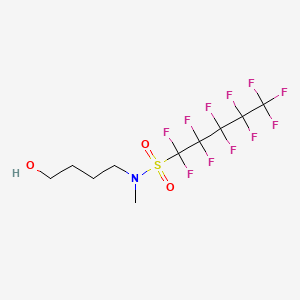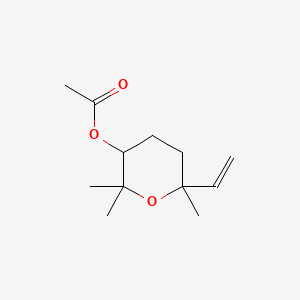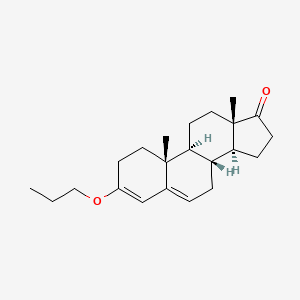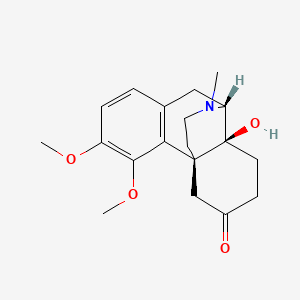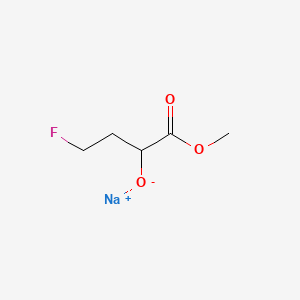
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt is a chemical compound with a complex structure that includes a butyric acid backbone, a fluorine atom, a hydroxyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt typically involves multiple steps. One common method is the esterification of 4-fluoro-2-hydroxybutyric acid with methanol in the presence of an acid catalyst. The resulting methyl ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process often includes the use of continuous reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for industrial efficiency .
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products
Hydrolysis: Produces 4-fluoro-2-hydroxybutyric acid and methanol.
Oxidation: Can yield 4-fluoro-2-oxobutyric acid.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The fluorine atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Butyric acid, 4-fluoro-, methyl ester
- Butyric acid, 2-hydroxy-, methyl ester
- Butyric acid, 4-hydroxy-, methyl ester
Uniqueness
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a fluorine atom and a hydroxyl group in the same molecule allows for a wide range of chemical transformations and applications .
Properties
CAS No. |
63904-98-3 |
|---|---|
Molecular Formula |
C5H8FNaO3 |
Molecular Weight |
158.10 g/mol |
IUPAC Name |
sodium;4-fluoro-1-methoxy-1-oxobutan-2-olate |
InChI |
InChI=1S/C5H8FO3.Na/c1-9-5(8)4(7)2-3-6;/h4H,2-3H2,1H3;/q-1;+1 |
InChI Key |
XOIJLGQEBNTZLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCF)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


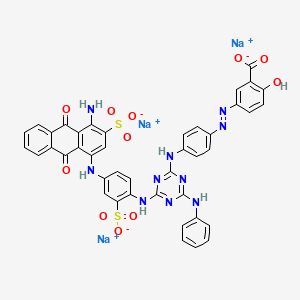
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)
